molecular formula C19H20FNO B1613090 3-Fluoro-3'-piperidinomethyl benzophenone CAS No. 898793-02-7

3-Fluoro-3'-piperidinomethyl benzophenone

Cat. No.: B1613090
CAS No.: 898793-02-7
M. Wt: 297.4 g/mol
InChI Key: DVHVOCYNZZGSIR-UHFFFAOYSA-N
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Description

3-Fluoro-3’-piperidinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of a fluorine atom at the 3-position of the benzophenone core and a piperidinomethyl group at the 3’-position. This compound is typically a white crystalline powder and is used in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3’-piperidinomethyl benzophenone can be achieved through several synthetic routes. One common method involves the condensation of 3-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst to form the intermediate 3-fluoro-3’-piperidinomethyl benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to yield the final product .

Industrial Production Methods

In industrial settings, the production of 3-Fluoro-3’-piperidinomethyl benzophenone typically involves large-scale batch reactions. The process begins with the preparation of the intermediate 3-fluoro-3’-piperidinomethyl benzaldehyde, followed by its acylation with benzoyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzophenone derivatives with carboxylic acid or ketone groups.

    Reduction: Formation of benzophenone derivatives with alcohol groups.

    Substitution: Formation of benzophenone derivatives with various substituted functional groups.

Scientific Research Applications

3-Fluoro-3’-piperidinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The piperidinomethyl group can further enhance its binding affinity to specific targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4’-piperidinomethyl benzophenone
  • 3-Fluoro-3’-morpholinomethyl benzophenone
  • 3-Fluoro-3’-pyrrolidinomethyl benzophenone

Uniqueness

3-Fluoro-3’-piperidinomethyl benzophenone is unique due to the specific positioning of the fluorine atom and the piperidinomethyl group. This unique structure imparts distinct chemical and biological properties, such as enhanced lipophilicity and specific binding affinity to molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

(3-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-18-9-5-8-17(13-18)19(22)16-7-4-6-15(12-16)14-21-10-2-1-3-11-21/h4-9,12-13H,1-3,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHVOCYNZZGSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643140
Record name (3-Fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-02-7
Record name Methanone, (3-fluorophenyl)[3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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